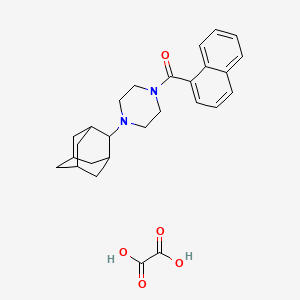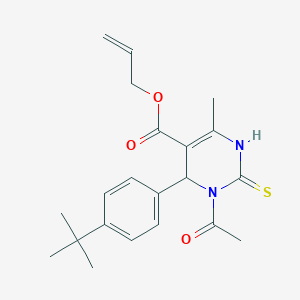
allyl 3-acetyl-4-(4-tert-butylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
This chemical compound is part of the pyrimidine family, characterized by its complex structure and potential for various chemical modifications and reactions. The structure typically involves a pyrimidine core, substituted with various functional groups, providing unique chemical and physical properties.
Synthesis Analysis
Synthesis involves strategies like the Biginelli reaction, a multicomponent reaction facilitating the construction of pyrimidine derivatives under conditions like microwave irradiation and solvent-free processes for high yield and purity (Pan, Zhang, & Liu, 2009). This method demonstrates the efficiency and versatility of synthesizing complex pyrimidine derivatives.
Molecular Structure Analysis
The crystal and molecular structure of related pyrimidine derivatives reveals significant insights. Single-crystal X-ray diffraction techniques have shown that these molecules often adopt near-orthogonal orientations between aryl and pyrimidine rings, indicating structural versatility and potential for diverse chemical interactions (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization, alkylation, and acetylation, leading to a wide range of functionalized products. These reactions are influenced by the substituents on the pyrimidine ring, showcasing the compound's reactivity and functional versatility (Mekuskiene & Vainilavicius, 2006).
Physical Properties Analysis
The physical properties, including crystal structure, are significantly determined by the compound's molecular conformation and intermolecular interactions. The crystal structure is often stabilized by interactions like hydrogen bonding and π-interactions, highlighting the importance of molecular geometry in defining the compound's physical properties (Nagarajaiah & Begum, 2012).
Chemical Properties Analysis
The chemical properties are characterized by the compound's reactivity towards various reagents and conditions, demonstrating a broad range of chemical behaviors. This includes the formation of sulfanyl derivatives and the potential for acetylation, showcasing the chemical diversity and potential applications of pyrimidine derivatives (Mekuskiene & Vainilavicius, 2006).
properties
IUPAC Name |
prop-2-enyl 3-acetyl-4-(4-tert-butylphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-12-26-19(25)17-13(2)22-20(27)23(14(3)24)18(17)15-8-10-16(11-9-15)21(4,5)6/h7-11,18H,1,12H2,2-6H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLIAGSUGJMERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-en-1-yl 3-acetyl-4-(4-tert-butylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4015169.png)
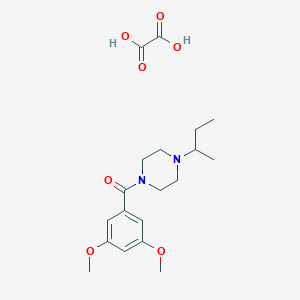
![2-[1-benzyl-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4015180.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
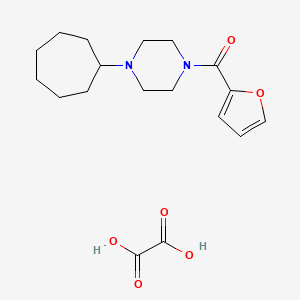
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)

![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
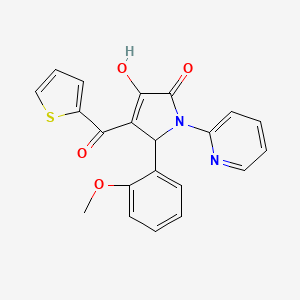
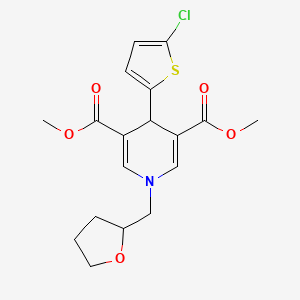

![methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4015238.png)
